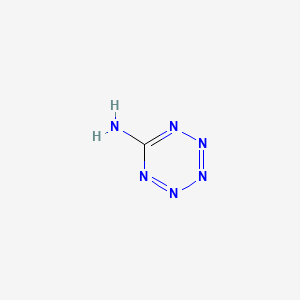
Pentazin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentazin-6-amine, also known as 2,3,4,5,6-pentazaniline, is an organic compound with the molecular formula CH₂N₆ and a molecular weight of 98.07 g/mol . This compound is characterized by the presence of an amine group attached to a pentazine ring, making it a unique member of the amine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentazin-6-amine typically involves the reaction of a pentazine derivative with an amine source under controlled conditions. One common method is the nucleophilic substitution reaction where a pentazine halide reacts with ammonia or a primary amine to form this compound . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or transition metal-catalyzed reactions. These methods offer higher efficiency and scalability, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pentazin-6-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form amines with lower oxidation states.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated pentazine derivatives and ammonia or primary amines are typical reagents.
Major Products
The major products formed from these reactions include nitro-pentazine, reduced amines, and various substituted pentazine derivatives .
Scientific Research Applications
Pentazin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Pentazin-6-amine involves its interaction with specific molecular targets and pathways. It acts as a nucleophile, participating in various chemical reactions by donating its lone pair of electrons. This property makes it a valuable reagent in organic synthesis and catalysis .
Comparison with Similar Compounds
Similar Compounds
Aniline: A primary amine with a benzene ring.
Pyridine-2-amine: An amine with a pyridine ring.
Benzylamine: An amine with a benzyl group
Uniqueness
Pentazin-6-amine is unique due to its pentazine ring structure, which imparts distinct chemical properties compared to other amines. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a versatile compound in scientific research .
Properties
CAS No. |
1003709-43-0 |
|---|---|
Molecular Formula |
CH2N6 |
Molecular Weight |
98.07 g/mol |
IUPAC Name |
pentazin-6-amine |
InChI |
InChI=1S/CH2N6/c2-1-3-5-7-6-4-1/h(H2,2,3,4,7) |
InChI Key |
NYAOXJJHYCIXFM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=NN=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



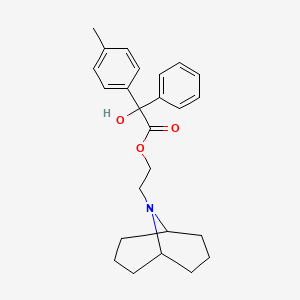
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
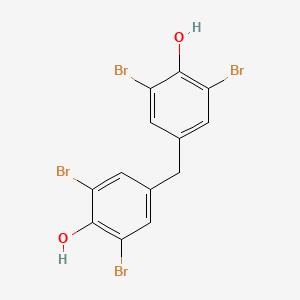
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
![Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-](/img/structure/B13736690.png)
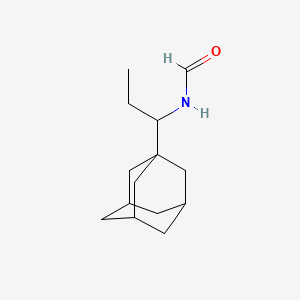

![(2E)-2-benzylidene-4H-thieno[3,2-b]pyrrol-3-one](/img/structure/B13736701.png)

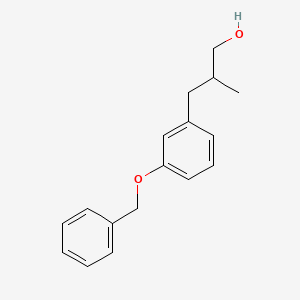

![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

